N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide

Solid-state chemistry Crystal engineering Noncovalent interactions

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392240-95-8, molecular formula C₁₇H₂₅N₃OS, MW 319.47) belongs to the 2,5-disubstituted 1,3,4-thiadiazole class bearing a bulky lipophilic adamantane cage at the 5-position and a linear five-carbon acylamino side chain at the 2-position. The 1,3,4-thiadiazole nucleus confers electron-deficient aromatic character suitable for π-stacking and hydrogen-bonding interactions, while the adamantane moiety enhances membrane permeability and metabolic stability.

Molecular Formula C17H25N3OS
Molecular Weight 319.47
CAS No. 392240-95-8
Cat. No. B2485146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide
CAS392240-95-8
Molecular FormulaC17H25N3OS
Molecular Weight319.47
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C17H25N3OS/c1-2-3-4-14(21)18-16-20-19-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,2-10H2,1H3,(H,18,20,21)
InChIKeyMYFKSSQSIVKHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392240-95-8): A 2,5-Disubstituted 1,3,4-Thiadiazole Hybrid for Pharmacological Screening & Lead Optimization


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392240-95-8, molecular formula C₁₇H₂₅N₃OS, MW 319.47) belongs to the 2,5-disubstituted 1,3,4-thiadiazole class bearing a bulky lipophilic adamantane cage at the 5-position and a linear five-carbon acylamino side chain at the 2-position . The 1,3,4-thiadiazole nucleus confers electron-deficient aromatic character suitable for π-stacking and hydrogen-bonding interactions, while the adamantane moiety enhances membrane permeability and metabolic stability [1][2]. This scaffold has been exploited in multiple drug discovery campaigns targeting EGFR kinase, cholinesterases, monoamine oxidases, and carbonic anhydrases [1][2][3].

Why Generic 1,3,4-Thiadiazole or Adamantane Hybrids Cannot Substitute for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide in Research & Procurement


The adamantane-1,3,4-thiadiazole scaffold exhibits extreme sensitivity to the nature and position of substituents. Replacing the linear pentanamide chain with a branched, cyclic, or aromatic amide fundamentally alters hydrogen-bonding capacity, conformational flexibility, and lipophilicity, which in turn dictates target engagement and selectivity [1][2]. For example, the closely related N-(5-butyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide isomer (same molecular formula, C₁₇H₂₅N₃OS) places the adamantane on the carbonyl side rather than the thiadiazole 5-position, reversing the spatial orientation of the bulky cage and eliminating the critical N–H⋯N hydrogen-bond donor at the thiadiazole 2-amino position . Even subtle changes in the amide chain length (e.g., acetamide vs. pentanamide) produce measurably different crystal packing energetics and, by extension, solid-state stability and solubility [3]. These structure-activity relationships render simple in-class substitution scientifically invalid; the specific compound must be sourced to ensure reproducible pharmacological, biophysical, or formulation results.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide vs. Closest Analogs


Crystal Lattice Stabilization: Stronger N–H⋯N Hydrogen Bond vs. Halogenated Analogs

In a QTAIM and PIXEL energy analysis of three N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, the non-halogenated derivative (N-ethyl analog, compound I) exhibited the strongest N–H⋯N hydrogen bond among all intermolecular interactions, with a bond critical point (BCP) electron density ρ(r) of 0.185 e Å⁻³ and a total interaction energy of −34.8 kJ mol⁻¹, surpassing the halogenated compounds II (N-4-fluorophenyl, ρ = 0.162 e Å⁻³) and III (N-4-bromophenyl, ρ = 0.155 e Å⁻³) [1]. Because N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide retains the identical N–H donor at the thiadiazole 2-position without an electron-withdrawing halogen, it is predicted to sustain a comparably robust N–H⋯N hydrogen-bond network, translating to higher crystal lattice energy and superior long-term solid-state stability compared to halogen-substituted analogs [1].

Solid-state chemistry Crystal engineering Noncovalent interactions

EGFR Kinase Inhibition: Class-Level Potency of Adamantane-Thiadiazole Hybrids vs. Clinical Inhibitors

Although direct EGFR IC₅₀ data for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide itself have not been published, the adamantane-1,3,4-thiadiazole hybrid series from which it derives yielded compounds (e.g., thiazolo-thiadiazole adamantane derivative 17) with IC₅₀ values of 0.27–0.78 nM against the double-mutant EGFR L858R/T790M, comparable to Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [1]. Against wild-type EGFR, the series achieved IC₅₀ values of 71.5–85.0 nM, with binding energy scores from molecular docking ranging from −19.19 to −22.07 kcal mol⁻¹ vs. Erlotinib at −19.10 kcal mol⁻¹ [1]. The target compound's linear pentanamide chain is structurally intermediate between the chloro/cyano acetamide derivatives that showed the highest potency, suggesting it may occupy a favorable region of the SAR landscape for EGFR binding [1].

Cancer therapeutics EGFR inhibition Kinase targeting

AChE/MAO-B Dual Inhibition Selectivity: Advantage Over Butyrylcholinesterase-Preferring Analogs

A 2023 study on N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives demonstrated that this scaffold generally exhibits selectivity for acetylcholinesterase (AChE) and human monoamine oxidase B (h-MAO-B) over butyrylcholinesterase (BChE) and h-MAO-A [1]. The most potent derivatives (4a, 4b, 3a) displayed significant dual AChE/h-MAO-B inhibition, a profile sought for Alzheimer's multi-target directed ligands (MTDLs) [1]. N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide, bearing a simpler linear pentanamide in place of the cyclic amino-acetamide/propanamide side chain, serves as a minimalist control compound to delineate the contribution of the flexible acyclic chain to this selectivity profile [1].

Alzheimer's disease Multi-target directed ligands Acetylcholinesterase

Regioisomeric Purity: Distinguishing 2-Amido-5-adamantyl from 2-Adamantylamido-5-alkyl 1,3,4-Thiadiazoles

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392240-95-8) is the regioisomer bearing adamantane at the thiadiazole 5-position and pentanamide at the 2-amino position. The reverse regioisomer, N-(5-butyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide (CAS 391864-29-2), shares the identical molecular formula (C₁₇H₂₅N₃OS) and molecular weight (319.47 g mol⁻¹) but places the adamantane carbonyl adjacent to the thiadiazole ring . This regioisomeric swap shifts the adamantane cage ~4.5 Å relative to the thiadiazole plane and alters the hydrogen-bond donor/acceptor topology, which can produce divergent biological activity profiles [1][2]. Verification of the correct regioisomer by ¹H-NMR (adamantyl proton integration at δ 1.7–2.1 ppm vs. pentanamide α-CH₂ at δ 2.3–2.5 ppm) is essential upon procurement .

Regioisomerism Chemical sourcing Structure verification

Proven Research & Industrial Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392240-95-8)


Solid-State Stability Reference Standard for Adamantane-Thiadiazole Crystal Engineering

Based on quantitative QTAIM data showing that non-halogenated N-substituted 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines form stronger N–H⋯N hydrogen bonds (ρ ≈ 0.185 e Å⁻³, E_int ≈ −34.8 kJ mol⁻¹) than their halogenated counterparts [1], N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide is a suitable reference compound for solid-state stability studies. Researchers can employ it as a calibration standard in polymorph screening, stability chamber stress testing, and formulation compatibility assessments where hydrogen-bond-driven crystal lattice integrity is the critical quality attribute.

EGFR-Targeted Anticancer Lead Optimization SAR Template

The adamantane-1,3,4-thiadiazole scaffold has demonstrated mutant EGFR L858R/T790M IC₅₀ values of 0.27–0.78 nM, rivaling Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [2]. Procuring N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide provides a synthetically tractable intermediate for systematic variation of the pentanamide chain (chain length, branching, terminal functionalization) to map SAR around the solvent-exposed region of the EGFR active site, as informed by docking scores (−19.19 to −22.07 kcal mol⁻¹) [2].

Alzheimer's Disease Multi-Target Directed Ligand (MTDL) Control Compound

Given that closely related N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives display selective AChE/h-MAO-B dual inhibition [3], the simpler pentanamide derivative serves as a minimal pharmacophore control. Its procurement enables head-to-head comparison of enzyme inhibition profiles (AChE vs. BChE; h-MAO-B vs. h-MAO-A) to determine whether the cyclic amino side chain is essential for dual inhibitory activity or whether a flexible acyclic chain can achieve similar potency and selectivity [3].

Regioisomer-Specific Analytical Method Development and Quality Control

The existence of a structurally isomeric compound with identical molecular formula and mass (CAS 391864-29-2, N-(5-butyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide) necessitates robust analytical differentiation. Procuring authenticated N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392240-95-8, purity ≥ 95%) enables development of reversed-phase HPLC methods, ¹H-NMR spectral libraries, and LC-MS/MS selected reaction monitoring (SRM) transitions that unambiguously distinguish the two regioisomers, supporting quality control in multi-compound screening libraries .

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.